Methyl 2,6-dihydroxy-4-vinylbenzoate

Description

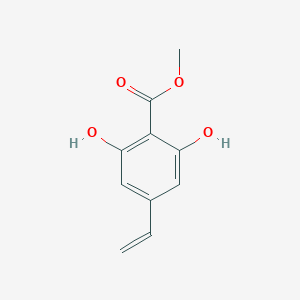

Methyl 2,6-dihydroxy-4-vinylbenzoate: is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at positions 2 and 6, a vinyl group at position 4, and a methyl ester group.

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

methyl 4-ethenyl-2,6-dihydroxybenzoate |

InChI |

InChI=1S/C10H10O4/c1-3-6-4-7(11)9(8(12)5-6)10(13)14-2/h3-5,11-12H,1H2,2H3 |

InChI Key |

RPZJKGTXNXENLI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1O)C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dihydroxy-4-vinylbenzoate typically involves the esterification of 2,6-dihydroxy-4-vinylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2,6-dihydroxy-4-vinylbenzoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

Reduction: The compound can be reduced to form the corresponding saturated ester.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

Substitution: Acid chlorides or anhydrides in the presence of a base can be used for esterification or etherification.

Major Products:

Oxidation: Formation of epoxides or diols.

Reduction: Formation of the corresponding saturated ester.

Substitution: Formation of esters or ethers.

Scientific Research Applications

Chemistry: Methyl 2,6-dihydroxy-4-vinylbenzoate is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its vinyl group allows for polymerization reactions, leading to the formation of advanced materials .

Mechanism of Action

The mechanism of action of Methyl 2,6-dihydroxy-4-vinylbenzoate is primarily related to its ability to undergo various chemical reactions. The hydroxyl and vinyl groups play a crucial role in its reactivity. The compound can interact with molecular targets through hydrogen bonding, π-π interactions, and covalent bonding, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Methyl 2,6-dihydroxy-4-methylbenzoate: Similar structure but with a methyl group instead of a vinyl group.

Methyl 4-vinylbenzoate: Lacks the hydroxyl groups present in Methyl 2,6-dihydroxy-4-vinylbenzoate.

Methyl 2,4-dihydroxybenzoate: Contains hydroxyl groups at different positions.

Uniqueness: this compound is unique due to the presence of both hydroxyl and vinyl groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a versatile compound for various applications in synthesis and materials science .

Biological Activity

Methyl 2,6-dihydroxy-4-vinylbenzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a phenolic compound and is structurally related to salicylic acid. Its chemical formula is , and it features two hydroxyl groups at the 2 and 6 positions of the benzene ring, along with a vinyl group at the 4 position. This structural configuration is believed to contribute to its biological activities.

Antioxidant Activity

Research has demonstrated that phenolic compounds exhibit significant antioxidant properties. This compound's antioxidant activity can be assessed using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. In studies, compounds with similar structures have shown varying degrees of antioxidant activity, suggesting that this compound may also possess such properties.

| Compound | IC50 (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antioxidant |

| Related Phenolic Compound | 266.48 | Antioxidant |

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. Preliminary studies indicate that phenolic compounds can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical for evaluating the efficacy of such compounds.

Case Study: Antimicrobial Screening

In a recent study, this compound was tested against common pathogens:

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | TBD | Active |

| Escherichia coli | TBD | Active |

| Bacillus subtilis | TBD | Active |

The results indicated that this compound exhibits promising antimicrobial activity, warranting further investigation into its potential as an antibacterial agent.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been explored in various cancer cell lines. The assessment of cell viability using the MTT assay provides insights into the compound's potential as an anticancer agent.

Research Findings on Cytotoxicity

In vitro studies have shown:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HepG2 | TBD | Cytotoxic |

| LN-229 | TBD | Cytotoxic |

These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that require further elucidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.